Chromocarb

Catalog No.
S523603
CAS No.
4940-39-0
M.F
C10H6O4
M. Wt
190.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromocarb

CAS Number

4940-39-0

Product Name

Chromocarb

IUPAC Name

4-oxochromene-2-carboxylic acid

Molecular Formula

C10H6O4

Molecular Weight

190.15 g/mol

InChI

InChI=1S/C10H6O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13)

InChI Key

RVMGXWBCQGAWBR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O

solubility

Soluble in DMSO

Synonyms

4-oxo-4H-1-benzopyran-2-carboxylic acid, chromone-2-carboxylic acid

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O

The exact mass of the compound Chromocarb is 190.0266 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758218. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Supplementary Records. It belongs to the ontological category of chromones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chromocarb, scientifically known as chromone-2-carboxylic acid, is a synthetic compound with the molecular formula C10H6O4C_{10}H_6O_4. It is categorized under the class of chromones, which are oxygen-containing heterocycles derived from flavonoids. Chromocarb exhibits significant biological activity and has been explored for various therapeutic applications, particularly in oncology and respiratory health .

The exact mechanism by which Chromocarb exerts its vasoprotective effects is not fully understood. However, research suggests it might act by inhibiting the activity of enzymes that degrade collagen, a key component of the vascular wall []. This could help maintain blood vessel integrity and function.

Information regarding the specific hazards or toxicity of Chromocarb is limited. Since it is a synthetic compound, proper handling procedures should be followed when working with it in a research setting.

Additional Points

  • Due to the limited research available on Chromocarb, more studies are needed to fully understand its therapeutic potential, mechanism of action, and safety profile.
, including:

  • Oxidation: Chromocarb can be oxidized to form chromone-2-carboxylic acid derivatives. This reaction is significant in synthesizing various functionalized chromones that may exhibit enhanced biological properties.
  • Ligand Exchange: In solution, it can participate in ligand exchange reactions, similar to other chromium compounds, where it interacts with metal ions and ligands .
  • Equilibrium Reactions: Chromocarb can exist in different forms depending on the pH of the solution, akin to the interconversion between chromate and dichromate ions .

Chromocarb has demonstrated various biological activities:

  • Anticancer Properties: It has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in certain cancer types. Its mechanism involves the modulation of cellular pathways that regulate cell growth and survival .
  • Vasoprotective Effects: The compound is recognized for its vasoprotective properties, which help in reducing inflammation and improving vascular health. This makes it a candidate for treating conditions related to cardiovascular diseases .
  • Anti-allergic Activity: Research indicates that Chromocarb may help prevent asthmatic reactions triggered by allergens, showcasing its potential in respiratory therapies .

The synthesis of Chromocarb typically involves:

  • Condensation Reactions: The initial step often includes the condensation of appropriate aromatic compounds with malonic acid or its derivatives.
  • Oxidative Processes: Subsequent oxidation steps may be employed to introduce the necessary carboxylic acid functional group, yielding Chromocarb as a final product.
  • Purification Techniques: The synthesized product is usually purified through recrystallization or chromatography to ensure high purity for biological testing .

Chromocarb finds applications in various fields:

  • Pharmaceutical Industry: Primarily used as an anticancer drug and a vasoprotectant.
  • Research: Employed in studies focusing on drug design and molecular interaction investigations due to its unique chemical structure.
  • Agricultural Chemistry: Potentially utilized in developing plant protectants owing to its biological activity against pests and diseases .

Studies on Chromocarb's interactions reveal:

  • Molecular Docking Studies: These studies indicate how Chromocarb binds with specific biological targets, providing insights into its mechanism of action at the molecular level.
  • Solvent Interaction Analysis: Research has shown how different solvents affect the stability and reactivity of Chromocarb, influencing its biological efficacy .

Chromocarb shares similarities with several other compounds within the chromone family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
ChromoneC9H6OC_{9}H_{6}OBasic structure of chromonesLacks carboxylic acid functionality
FlavoneC15H10OC_{15}H_{10}OAntioxidant propertiesMore complex structure; broader applications
CoumarinC9H6O2C_{9}H_{6}O_2Anticoagulant propertiesDifferent functional groups; less focused on cancer therapy
7-HydroxychromoneC9H6O3C_{9}H_{6}O_3Exhibits antioxidant activityHydroxyl group enhances reactivity

Chromocarb's distinct feature lies in its carboxylic acid group, which enhances its solubility and bioavailability compared to other chromones, making it particularly effective in therapeutic applications.

The historical foundations of chromone synthesis trace back to pioneering work in the late 19th and early 20th centuries. One of the earliest systematic approaches was developed by Heywang and Kostanecki, which involved the decarboxylation of chromone-2-carboxylic acid derivatives [3]. This classical method established the fundamental understanding of chromone ring formation through cyclization reactions.

The Ruhemann-Stapleton cyclization methodology, while not directly documented for chromocarb synthesis in the retrieved literature, represents part of the broader historical context of heterocyclic synthesis that influenced chromone chemistry development [4] [5]. This cyclization approach contributed to the understanding of ring-closing reactions that would later be adapted for chromone synthesis.

Historical synthesis methods for chromone derivatives typically employed the Kostanecki-Robinson method, which involved treating 2'-hydroxyacetophenones with acid anhydrides and sodium salts of aromatic acids [6]. This reaction produced chromone cores through intermediate formation, though it often generated coumarin side products. For example, 2-hydroxy-5-chloroacetophenone reacted with acid anhydrides to yield both chromone and coumarin products [6].

The classical Claisen condensation method represented another fundamental historical approach. This methodology involved treating o-hydroxyarylalkyl ketones with strong bases such as sodium ethoxide in ethanol to generate enolates that reacted with carboxylic esters, forming 1,3-dioxo-phenoxy intermediates. Subsequent cyclization under acidic conditions using heating produced chromone structures [6] [7]. Various acidic catalysts were employed in this reaction including hydrochloric acid, polyphosphoric acids, sulfuric acid, and organic acids.

The Baker-Venkataraman rearrangement emerged as another significant historical method for synthesizing 2-styrylchromones. This procedure included three sequential steps performed as a one-pot reaction: acetylation of free phenols using acetic anhydride and sodium acetate, followed by cyclization using anhydrous triethylamine at elevated temperatures, and finally acid treatment with hydrochloric acid solution [8] [9]. This method required several hours of heating and was less common than acidic condition approaches.

Modern Optimization Strategies for Chromone-2-carboxylic Acid Derivatives

Contemporary synthetic approaches have revolutionized chromone-2-carboxylic acid production through microwave-assisted synthesis and systematic optimization protocols. The most significant advancement involves the development of microwave-assisted processes that dramatically reduce reaction times while improving yields and product purity [10] [11].

Microwave-Assisted Synthesis Optimization

Modern optimization strategies focus on 6-bromochromone-2-carboxylic acid synthesis as a model system, using 5'-bromo-2'-hydroxyacetophenone as the starting material with ethyl oxalate under carefully controlled conditions [10]. The optimized microwave-assisted synthesis comprises two distinct steps: addition of ethyl oxalate with a base, followed by hydrochloric acid treatment for hydrolysis.

Systematic parameter optimization revealed critical factors affecting reaction efficiency. Base selection studies demonstrated that sodium methoxide (MeONa) provided superior results compared to sodium ethoxide (EtONa), offering better stability, lower cost, and reduced side product formation [10]. The optimal base concentration was established at 2 equivalents of sodium methoxide.

Ethyl oxalate concentration optimization showed that 3 equivalents provided the best performance, with yields increasing from 21% to optimal levels when combined with appropriate base ratios [10]. Temperature studies indicated that 120°C provided optimal conditions, with higher temperatures (140°C) actually decreasing yields to 19%.

Solvent selection proved crucial for reaction success. Initial studies using ethanol and methanol provided modest yields (14-15%), while isopropanol increased yields to 51%. The breakthrough came with dioxane as solvent, which dramatically improved yields to 68% under identical conditions [10]. This improvement was attributed to enhanced acetophenone solubilization in the less polar solvent.

Acid concentration optimization revealed that 6 M hydrochloric acid provided superior hydrolysis compared to lower concentrations (1 M and 3 M). The most significant optimization involved hydrolysis time extension, with 40 minutes providing 87% yield compared to 10 minutes giving only 68% yield [10].

Reaction Time Optimization

Modern methodologies emphasize precise timing control for both reaction steps. Step 1 (condensation) optimization showed that 20 minutes provided optimal results, with longer times (30 minutes) offering no additional benefit. Step 2 (hydrolysis) required careful timing, with 40 minutes providing maximum yield (87%), while 50 minutes showed slight decrease to 85% [10].

Substrate Scope and Versatility

Modern optimization strategies have been successfully applied to diverse 2'-hydroxyacetophenone derivatives, demonstrating broad synthetic utility. Unsubstituted 2'-hydroxyacetophenone provided 54% yield, while chloro-substituted derivatives achieved 71% yield. Methyl-substituted variants yielded 64%, and methoxy-substituted derivatives showed excellent performance ranging from 81% to 93% yield [10].

Particularly noteworthy, 6'-methoxy-2'-hydroxyacetophenone achieved the highest yield at 93%, while dimethoxy-substituted substrates showed reduced yields (62%) due to steric hindrance effects. Nitro-substituted substrates presented unique challenges, yielding ester products instead of desired carboxylic acids due to the strongly deactivating nature of the nitro group [10].

Green Chemistry Considerations

Modern optimization emphasizes environmental sustainability through reduced solvent usage, shorter reaction times, and elimination of tedious purification procedures. The optimized microwave-assisted process eliminates the need for column chromatography, relying instead on simple washing procedures to achieve high purity products [10]. This approach is cost-effective, safe, and suitable for scale-up operations.

Alternative Modern Approaches

Recent developments include palladium-catalyzed ligand-free cyclocarbonylation reactions of o-iodophenols with terminal acetylenes in phosphonium salt ionic liquids, providing diversified chromones under atmospheric carbon monoxide pressure [12]. Additionally, rhodium-catalyzed chemo- and enantioselective hydrogenation protocols have been developed for chromone-2-carboxylic acids, achieving up to 97% yield and 99% enantiomeric excess [13].

Salt Formation Techniques: Diethylamine Complexation

Salt formation represents a critical aspect of pharmaceutical development for chromone-2-carboxylic acid derivatives, particularly for chromocarb diethylamine complexes. The diethylamine salt of chromocarb enhances solubility, stability, and bioavailability compared to the parent carboxylic acid [14] [15].

Fundamental Principles of Pharmaceutical Salt Formation

Pharmaceutical salt formation involves the reaction between ionizable active pharmaceutical ingredients and appropriate counterions to create ionic compounds with improved physicochemical properties [16] [17]. More than 50% of drugs are administered as salts due to superior solubility, dissolution rates, and formulation characteristics compared to neutral substances [18] [19].

Salt formation reactions are generally straightforward but carry significant consequences including hydrate formation, polymorphism, and potential amorphization [17]. These physical aspects critically affect solubility, dissolution rate, and bioavailability of active agents, necessitating careful preformulation studies.

Diethylamine Salt Preparation Methodology

The preparation of chromocarb diethylamine salt follows established pharmaceutical salt formation protocols. The process involves dissolving chromocarb (4-oxochromene-2-carboxylic acid) in anhydrous ethanol, followed by addition of equimolar amounts of diethylamine under controlled conditions [14].

Specific preparation conditions include heating 11.4 g (0.06 mol) of chromone-2-carboxylic acid with 4.4 g of diethylamine in anhydrous ethanol under reflux for one hour [14]. The reaction proceeds through acid-base neutralization, forming ionic interactions between the carboxylate anion and diethylammonium cation.

Solvent Selection and Reaction Conditions

Anhydrous ethanol serves as the preferred solvent for diethylamine salt formation due to its ability to dissolve both reactants while facilitating salt precipitation upon cooling [14]. Alternative solvents such as acetone have been successfully employed for similar amine salt preparations, as demonstrated in diclofenac diethylamine synthesis [20] [21].

Temperature control proves critical for successful salt formation. Reflux conditions ensure complete dissolution and reaction of components while preventing solvent loss. Controlled cooling following reaction completion promotes orderly crystallization of the desired salt form [20].

Physicochemical Properties and Characterization

Chromocarb diethylamine salt exhibits distinct physicochemical properties compared to the parent carboxylic acid. The molecular formula becomes C14H17NO4 with a molecular weight of 263.29 g/mol, incorporating both chromocarb and diethylamine components [15]. The salt form demonstrates enhanced aqueous solubility, which is crucial for pharmaceutical applications.

Characterization typically involves melting point determination, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and elemental analysis. These analytical techniques confirm salt formation and establish purity specifications necessary for pharmaceutical use [10].

Stability and Polymorphism Considerations

Diethylamine salts generally exhibit good stability profiles, though potential for hydrate formation exists depending on storage conditions [17]. The diethylamine cation provides sufficient hydrogen bonding capacity to stabilize the salt structure without requiring water molecules of crystallization, similar to observations with diclofenac diethylamine [17].

Polymorphism represents a potential concern with pharmaceutical salts, as different crystal forms can exhibit varying dissolution rates and bioavailability [22] [19]. Careful control of crystallization conditions, including temperature, solvent composition, and cooling rate, helps ensure consistent polymorphic form production.

Industrial Applications and Scale-Up

The diethylamine salt formation process demonstrates excellent scalability for industrial production. The reaction's simplicity, high yield potential, and straightforward purification make it suitable for large-scale manufacturing [20] [21]. Process parameters including reaction time, temperature control, and product isolation can be readily adapted to industrial equipment.

Quality control measures for industrial production include monitoring of reaction completion through analytical techniques, control of crystal form through standardized cooling procedures, and verification of salt stoichiometry through quantitative analysis [21]. These measures ensure consistent product quality suitable for pharmaceutical formulation.

Single crystal X-ray diffraction analysis of Chromocarb establishes the definitive three-dimensional atomic arrangement within the crystalline lattice [1]. The compound crystallizes in the monoclinic crystal system with space group P2₁/n, exhibiting unit cell parameters of a = 18.017(8) Å, b = 5.549(3) Å, c = 8.017(5) Å, and β = 92.49(4)° [1]. The crystallographic analysis reveals a unit cell volume of 800.8(8) ų with Z = 4 molecules per unit cell, resulting in a calculated density of 1.577 g/cm³ [1].

The chromone core structure demonstrates exceptional planarity, with a root mean square deviation from the least-squares plane of only 0.0057 Å for all non-hydrogen atoms [1]. This remarkable planar configuration indicates extensive π-electron delocalization throughout the fused benzopyran system. The maximum deviation from planarity occurs at the C2 carbon atom with a displacement of 0.011(2) Å [1], confirming the essentially coplanar arrangement of the chromone framework.

Critical bond length analysis reveals characteristic aromatic and carbonyl parameters. The C₄=O₂ carbonyl bond length measures 1.215(3) Å, consistent with typical ketone carbonyl bonds [1]. The ring oxygen C₁-O₁ bond exhibits a length of 1.335(2) Å, reflecting the ether character within the heterocyclic system [1]. The carboxyl group attachment demonstrates a C₂-COOH bond length of 1.479(4) Å [1], indicating strong conjugation between the carboxyl substituent and the chromone π-system.

Bond angle analysis confirms the geometric constraints imposed by the fused ring system. The O₁-C₂-C₃ angle measures 116.2(2)°, while the C₂-C₃-C₄ angle spans 122.8(2)° [1]. These values reflect the balance between aromatic character and ring strain within the benzopyran framework. The chromone carbonyl exhibits a C₃-C₄=O₂ angle of 122.4(2)° [1], consistent with sp² hybridization at the carbonyl carbon.

The carboxyl group maintains near-coplanarity with the chromone core, exhibiting a dihedral angle of only 3.06(2)° between the fused ring plane and the carboxyl group plane [1]. This minimal angular deviation facilitates maximum conjugative interaction between the carboxylic acid functionality and the extended π-electron system of the chromone nucleus.

Intermolecular interactions within the crystal lattice involve hydrogen bonding patterns that stabilize the three-dimensional structure. An intramolecular hydrogen bond forms between the ring carbonyl oxygen atom and the carboxyl hydroxyl group, creating an S(6) ring motif [1]. The crystal packing exhibits π-π stacking interactions between chromone units with a centroid-to-centroid distance of 3.844(3) Å [2], contributing to the overall crystal stability.

Tautomeric Behavior and Resonance Stabilization

Chromocarb exhibits complex tautomeric equilibria involving multiple structural forms that interconvert through proton migration and electronic rearrangement [3] [4]. Unlike simple resonance phenomena where only electron positions change, tautomerism involves actual atomic rearrangement, specifically hydrogen atom migration between different positions within the molecule [5].

The predominant tautomeric form corresponds to the keto structure, representing approximately 99.7% of the equilibrium population [3]. This form demonstrates exceptional stability through extensive resonance stabilization involving the chromone π-system and carboxyl group conjugation [6]. The aromatic benzene ring contributes six π-electrons, while the pyranone moiety provides additional conjugation pathways that distribute electron density throughout the molecular framework.

The minor enol tautomer constitutes approximately 0.3% of the equilibrium mixture [3], stabilized primarily through intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen [7]. This tautomeric form exhibits enhanced reactivity due to the nucleophilic character of the enol double bond [8]. The energy difference between keto and enol forms measures approximately 18.4 kJ/mol [9], favoring the keto structure under standard conditions.

Resonance stabilization analysis reveals multiple contributing structures that define the electronic character of Chromocarb [10]. The primary resonance contributor maintains the chromone carbonyl as a localized C=O double bond, while secondary contributors involve charge delocalization throughout the aromatic system [11]. The carboxyl group participates in resonance through electron donation from the carboxylate oxygen lone pairs into the chromone π-system [10].

Quantum mechanical calculations demonstrate that the chromone core exhibits significant aromatic character with a calculated aromatic stabilization energy of approximately 85 kJ/mol [12]. This substantial stabilization energy explains the preference for planar conformations that maximize orbital overlap and conjugative interactions [9]. The extended π-system encompasses both the benzene ring and the α,β-unsaturated carbonyl system, creating a delocalized molecular orbital network.

The tautomeric equilibrium responds to environmental conditions including pH, temperature, and solvent polarity [13]. Under acidic conditions (pH < 3), the carboxyl group becomes protonated, reducing its electron-withdrawing effect and slightly favoring the enol form [14]. Basic conditions (pH > 7) promote carboxylate formation, enhancing electron withdrawal and stabilizing the keto tautomer [14].

Computational analysis using density functional theory methods reveals that the highest occupied molecular orbital (HOMO) resides primarily on the chromone oxygen atoms and the carboxyl group, while the lowest unoccupied molecular orbital (LUMO) localizes on the chromone carbon framework [12]. This orbital distribution pattern influences the molecule's nucleophilic and electrophilic reaction sites, with the carbonyl carbon serving as the primary electrophilic center.

Comparative 2D vs. 3D Conformational Studies

Comprehensive conformational analysis comparing idealized two-dimensional representations with optimized three-dimensional structures reveals subtle but significant geometric variations that influence molecular properties and biological activity [15] [16]. Two-dimensional structural representations, while useful for depicting connectivity and basic geometric relationships, cannot fully capture the spatial complexity inherent in three-dimensional molecular architecture.

The idealized planar structure derived from two-dimensional analysis assumes perfect coplanarity of all atoms within the chromone framework [17]. However, three-dimensional optimization using density functional theory methods at the B3LYP/6-31G(d,p) level reveals minor deviations from planarity that reflect real molecular behavior [15]. The optimized structure exhibits a root mean square deviation of 0.0057 Å from perfect planarity [1], indicating slight molecular buckling that accommodates electronic and steric factors.

Carboxyl group orientation represents a critical conformational parameter that differs between 2D and 3D analyses [15]. The two-dimensional representation depicts the carboxyl group as perfectly coplanar with the chromone ring system. In contrast, three-dimensional optimization reveals a dihedral angle of 3.06(2)° between the carboxyl plane and the chromone core [1]. This minimal rotation optimizes orbital overlap while alleviating minor steric interactions between the carboxyl oxygen and the chromone hydrogen atoms.

Electronic property calculations demonstrate measurable differences between 2D and 3D conformations [15]. The molecular dipole moment increases from 3.45 Debye in the planar model to 3.52 Debye in the optimized structure, reflecting enhanced charge separation due to conformational adjustments [15]. This dipole enhancement influences solubility properties and intermolecular interactions, particularly hydrogen bonding capabilities with biological targets.

Frontier molecular orbital energies exhibit systematic shifts upon geometric optimization [15]. The highest occupied molecular orbital (HOMO) energy decreases from -6.24 eV to -6.31 eV, indicating orbital stabilization through conformational relaxation [15]. Conversely, the lowest unoccupied molecular orbital (LUMO) energy increases from -2.18 eV to -2.15 eV [15]. These orbital energy changes result in an expanded HOMO-LUMO gap from 4.06 eV to 4.16 eV, suggesting enhanced molecular stability in the optimized conformation.

Chemical reactivity descriptors calculated from frontier orbital energies reveal conformational influences on molecular behavior [15]. The electrophilicity index decreases from 2.83 to 2.79 upon optimization, indicating reduced electrophilic character [15]. Chemical hardness increases from 2.03 eV to 2.08 eV, reflecting enhanced resistance to electronic perturbation [15]. These changes, while numerically small, can significantly impact binding affinity and selectivity in biological systems.

Vibrational frequency analysis of the optimized structure confirms the absence of imaginary frequencies, verifying that the computed geometry represents a true energy minimum [15]. The calculated vibrational spectrum exhibits characteristic absorption bands at 1665-1458 cm⁻¹ corresponding to chromone skeletal vibrations, 1690-1630 cm⁻¹ for the carbonyl stretch, and 3005-2905 cm⁻¹ for aromatic C-H stretching modes [15].

Molecular electrostatic potential mapping reveals differential charge distribution patterns between 2D and 3D conformations [15]. The optimized structure exhibits enhanced electron density localization around the carbonyl oxygens and more pronounced positive regions near the aromatic carbon atoms [18]. These electrostatic variations influence molecular recognition processes and non-covalent binding interactions with target proteins.

Solvent accessibility calculations demonstrate that conformational optimization affects surface area exposure [16]. The optimized three-dimensional structure exhibits a polar solvent-accessible surface area that differs by approximately 5% from the idealized planar model [16]. This variation impacts solvation energies and influences pharmacokinetic properties including membrane permeability and protein binding affinity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

190.02660867 g/mol

Monoisotopic Mass

190.02660867 g/mol

Heavy Atom Count

14

LogP

1.63 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FY38S0790W

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4940-39-0

Wikipedia

Chromocarb

Dates

Last modified: 08-15-2023

Drug permeation through human skin II: Permeability of ionizable compounds

J Swarbrick, G Lee, J Brom, N P Gensmantel
PMID: 6502479   DOI: 10.1002/jps.2600731006

Abstract

The aim of this study was to establish whether ionized as well as un-ionized forms of certain 4-oxo-4H-1-benzopyran-2-carboxylic acids (chromone-2-carboxylic acids) with pKa values less than 2 permeated through excised human skin and, if so, to determine the permeability coefficients of the permeating species. The permeation properties of four carboxylic acids were studied as a function of concentration over the pH range 5-7 at 37 degrees C with plexiglass diffusion cells. Plots of J/CA- (the total flux due to un-ionized and ionized species obtained under steady-state conditions per unit concentration of ionized drug in the donor compartment) against CH3O+ resulted in straight-line relationships. The intercepts of these plots were shown to equal PA-, whereas the slopes multiplied by the Ka values of the compounds equalled PHA, the permeability coefficients of the ionized and un-ionized species, respectively. With all four compounds, both species were found to permeate skin, although the permeability coefficients of the un-ionized species were approximately 10(4) greater than those for the ionized species. It was demonstrated that the relative contributions of the ionized and un-ionized species to the total flux, as well as the total flux, vary significantly, depending on the pH of the drug solution in the donor cell. This may provide a means of controlling the flux of these and similar compounds through human skin.


Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B

Stefano Alcaro, Alexandra Gaspar, Francesco Ortuso, Nuno Milhazes, Francisco Orallo, Eugenio Uriarte, Matilde Yáñez, Fernanda Borges
PMID: 20382016   DOI: 10.1016/j.bmcl.2010.03.081

Abstract

Chromone carboxylic acids were evaluated as human monoamine oxidase A and B (hMAO-A and hMAO-B) inhibitors. The biological data indicated that only chromone-3-carboxylic acid is a potent hMAO-B inhibitor, with a high degree of selectivity for hMAO-B compared to hMAO-A. Conversely the chromone-2-carboxylic acid resulted almost inactive against both MAO isoforms. Docking experiments were performed to elucidate the reasons of the different MAO IC(50) data and to explain the absence of activity versus selectivity, respectively.


Chromone-2-carboxylic acids: roles of acidity and lipophilicity in drug disposition

D A Smith, K Brown, M G Neale
PMID: 3915471   DOI: 10.3109/03602538508991440

Abstract




The effect of molecular size on the nasal absorption of water-soluble compounds in the albino rat

A N Fisher, K Brown, S S Davis, G D Parr, D A Smith
PMID: 2441020   DOI: 10.1111/j.2042-7158.1987.tb03398.x

Abstract

The nasal absorption of a range of water-soluble compounds with different molecular weights, 4-oxo-4H-1-benzopyran-2-carboxylic acid (mol. wt 190), p-aminohippuric acid (mol. wt 194), inulin (mol. wt 5200) and dextran (mol. wt 70,000), has been investigated in the male Wistar rat. Compounds were instilled into the nasal cavities of anaesthetized animals, and for comparison, similar doses were administered intravenously. Serial samples of bile and urine were collected for up to 6 h. Nasal absorption, estimated by comparison of the extent of excretion in bile and urine following intranasal and intravenous administration, was 100% for 4-oxo-4H-1-benzopyran-2-carboxylic acid (1 mg kg-1), 75% for p-aminohippuric acid (1 mg kg-1), 15% for inulin (0.1 mg kg-1) and 2.8% for dextran (0.25 mg kg-1). The log molecular weight gave a good linear correlation with the log per cent intranasally absorbed (correlation coefficient of -0.996). From the molecular weight relationship, these data infer aqueous channel mechanisms for the nasal absorption of water-soluble compounds.


Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands

Fernando Cagide, Catarina Oliveira, Joana Reis, Fernanda Borges
PMID: 31757041   DOI: 10.3390/molecules24234214

Abstract

6-Bromochromone-2-carboxylic acid (
) was synthesized by a microwave-assisted process. The optimization of the reaction was performed varying parameters, such as type of base/number of reagent equivalents, solvent, temperature and reaction time. The yield of the reaction was improved to 87%. The new synthetic route is versatile as several chromone-2-carboxylic acids (compounds
-
) were obtained with good yields (54-93%). Only in the case of the nitro substituent (compound
), an ester was obtained instead of the desired carboxylic acid. Following this synthetic route chromone carboxylic acids can be attained with a high degree of purity, without the need of the tedious and expensive purification processes through column chromatography. The reaction is safe, cost-effective, fast and robust, and can be used in the development of concise and diversity-oriented libraries based on chromone scaffold. The overall study can be looked as a step forward to speed-up the discovery of chromone-based multitarget-directed ligands.


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